

Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: *Methyl 3-methoxyisoxazole-5-carboxylate*

Cat. No.: B099901

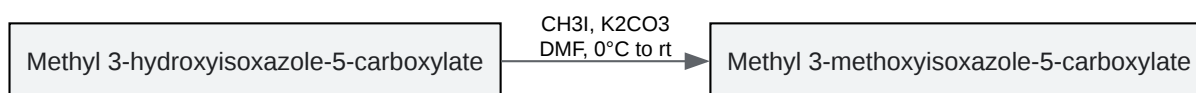
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **Methyl 3-methoxyisoxazole-5-carboxylate**, a key intermediate in the development of various pharmaceuticals and agrochemicals. The isoxazole ring system is a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities. This protocol is adapted from established literature procedures.^[1]

I. Synthesis Pathway Overview

The synthesis of **Methyl 3-methoxyisoxazole-5-carboxylate** is typically achieved through the methylation of Methyl 3-hydroxyisoxazole-5-carboxylate. This reaction involves the deprotonation of the hydroxyl group followed by nucleophilic attack on a methylating agent.



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Caption: Reaction scheme for the synthesis of **Methyl 3-methoxyisoxazole-5-carboxylate**.

II. Experimental Protocol

This protocol details the synthesis of **Methyl 3-methoxyisoxazole-5-carboxylate** from Methyl 3-hydroxyisoxazole-5-carboxylate.

Materials and Reagents:

Reagent	Formula	Molecular Weight (g/mol)	Quantity (per 2.0 g starting material)	Supplier
Methyl 3-hydroxyisoxazole-5-carboxylate	C ₅ H ₅ NO ₄	143.09	2.0 g (13.9 mmol)	Commercially available
Potassium Carbonate	K ₂ CO ₃	138.21	2.9 g (21.0 mmol)	Commercially available
Methyl Iodide	CH ₃ I	141.94	1.3 mL (21.0 mmol)	Commercially available
Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	10 mL	Commercially available
Diethyl ether (Et ₂ O)	(C ₂ H ₅) ₂ O	74.12	As needed for extraction	Commercially available
Hydrochloric Acid (HCl), 0.5 M	HCl	36.46	100 mL	Commercially available
Saturated Sodium Carbonate Solution	Na ₂ CO ₃	105.99	80 mL	Commercially available
Magnesium Sulfate (anhydrous)	MgSO ₄	120.37	As needed for drying	Commercially available
Petroleum ether	-	-	As needed for chromatography	Commercially available
Silica Gel	SiO ₂	60.08	As needed for chromatography	Commercially available

Equipment:

- Round-bottom flask

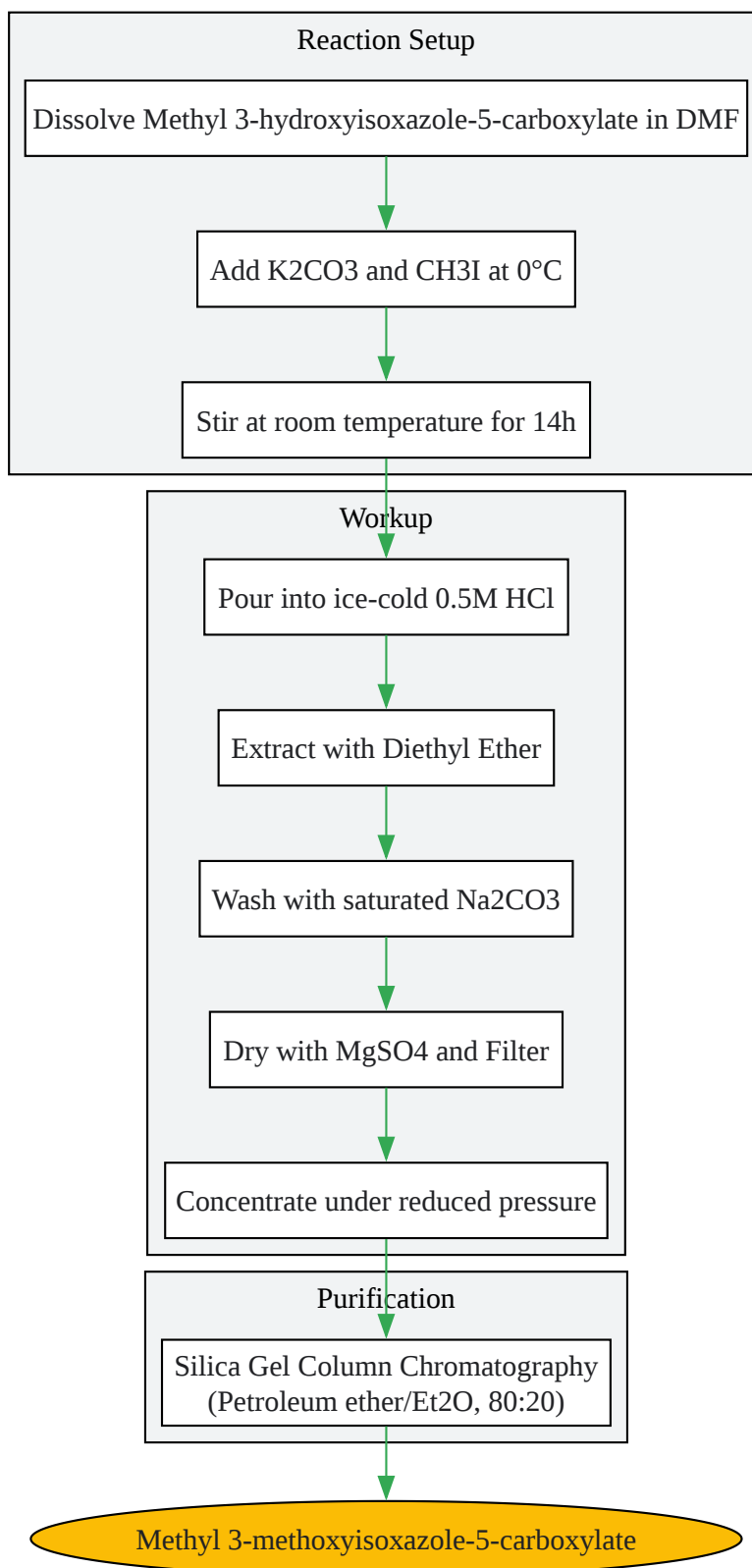
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel column for chromatography
- Standard laboratory glassware

Procedure:

- To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in dimethylformamide (DMF, 10 mL) at 0°C, add potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 mL, 21.0 mmol).^[1]
- Stir the reaction mixture at room temperature for 14 hours.^[1]
- Pour the mixture into an ice-cold aqueous solution of HCl (0.5 M, 100 mL).^[1]
- Extract the aqueous layer with diethyl ether (5 x 80 mL).^[1]
- Combine the organic layers and wash with a saturated aqueous solution of Na₂CO₃ (80 mL).^[1]
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a light yellow crystalline solid.^[1]
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent.^[1]
- The final product, **Methyl 3-methoxyisoxazole-5-carboxylate**, is obtained as a colorless crystalline solid (1.45 g, 66% yield).^[1]

III. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Workflow for the synthesis and purification of **Methyl 3-methoxyisoxazole-5-carboxylate**.

IV. Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis protocol.

Parameter	Value
Starting Material	Methyl 3-hydroxyisoxazole-5-carboxylate
Amount of Starting Material	2.0 g (13.9 mmol)
Product	Methyl 3-methoxyisoxazole-5-carboxylate
Yield	1.45 g
Molar Yield	66%
Physical Appearance	Colorless crystalline solid
Purification Method	Silica Gel Column Chromatography
Eluent System	Petroleum ether/Diethyl ether (80:20)

V. Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
- Dimethylformamide (DMF) is a skin and respiratory irritant.
- Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

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References

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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